2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups, including a quinoline core, a thiophene ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated quinoline derivative.
Attachment of the Dichlorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the dichlorophenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves the esterification of the carboxylic acid group with 2-(ethylsulfanyl)ethanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and thiophene moieties, leading to sulfoxides and sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the quinoline and thiophene moieties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features are reminiscent of pharmacophores found in various therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the quinoline and thiophene rings suggests potential interactions with DNA or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the thiophene and ethylsulfanyl groups.
4-(3,4-Dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the ethylsulfanyl group.
2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the thiophene group.
Uniqueness
The uniqueness of 2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25Cl2NO3S2 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25Cl2NO3S2/c1-3-32-10-8-31-25(30)22-14(2)28-19-12-16(21-5-4-9-33-21)13-20(29)24(19)23(22)15-6-7-17(26)18(27)11-15/h4-7,9,11,16,23,28H,3,8,10,12-13H2,1-2H3 |
InChI Key |
BMGOAMFKDMLEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CS4)C |
Origin of Product |
United States |
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